![molecular formula C17H21FN6 B2921770 3-(4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine CAS No. 2034364-23-1](/img/structure/B2921770.png)
3-(4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
The compound 3-(4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine, also known as 4-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)-6-ethyl-5-fluoropyrimidine, has several potential applications in scientific research. Here’s a comprehensive analysis focusing on unique applications:
Antibacterial Agents
Compounds with piperazine and pyrimidine moieties have been studied for their antibacterial properties. The structural similarity of the compound to these moieties suggests potential as an antibacterial agent. Research could explore its efficacy against various bacterial strains and its mechanism of action .
Antipsychotic Drug Development
Piperazine derivatives are known to act as dopamine and serotonin antagonists. Given the compound’s structure, it could be investigated for antipsychotic properties, potentially contributing to the development of new medications for psychiatric disorders .
Antiviral Research
The piperazine component of the compound has shown antiviral activity in other contexts. This compound could be applied in the synthesis of new antiviral drugs, particularly targeting RNA viruses that have a high mutation rate .
Cancer Therapeutics
Pyrimidine derivatives are often used in cancer treatment due to their ability to interfere with DNA synthesis. The compound could be researched for its potential use in targeted cancer therapies, especially in tumors that exhibit overexpression of pyrimidine-utilizing enzymes .
Neurological Disorders
Given the compound’s structural features, it may modulate neurotransmitter systems. This suggests possible applications in treating neurological disorders such as Parkinson’s disease or epilepsy by protecting neuronal cells or modulating synaptic transmission .
Metabolic Disease Treatment
The compound’s potential interaction with various enzymes could make it a candidate for treating metabolic diseases. Studies could focus on its effect on enzymes involved in metabolic pathways, offering a new approach to managing conditions like diabetes .
Drug Delivery Systems
The unique structure of the compound might allow it to be used in drug delivery systems. Its ability to cross biological barriers could be harnessed to deliver other therapeutic agents more effectively to their target sites .
Agricultural Chemicals
Research into the compound’s activity as an agricultural chemical, possibly as a pesticide or herbicide, could be valuable. Its efficacy, safety, and environmental impact would be key areas of investigation .
Eigenschaften
IUPAC Name |
3-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[c]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN6/c1-2-13-16(18)17(20-11-19-13)24-8-6-23(7-9-24)15-10-12-4-3-5-14(12)21-22-15/h10-11H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCUCJNOIZFKQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCN(CC2)C3=NN=C4CCCC4=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.